Product packaging for Fat Brown RR(Cat. No.:CAS No. 6416-57-5)

Fat Brown RR

Cat. No.: B1198649
CAS No.: 6416-57-5
M. Wt: 262.31 g/mol
InChI Key: AHWMWMNEYBHQNL-UHFFFAOYSA-N
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Description

Classification and Chemical Identity in Organic Chemistry

Fat Brown RR is classified as an azo dye. google.comchemicalbook.comresearchgate.netijrar.org Azo dyes are characterized by the presence of one or more azo functional groups (-N=N-), which link two organic groups, often aromatic. chemicalbook.com Specifically, this compound is a member of the azobenzenes. chemicalbook.com Its chemical identity is further defined by its ability to act as a stain that binds to lipids. scbt.comcenmed.com The synthesis of this compound involves the diazotization of Naphthalen-1-amine and subsequent coupling with Benzene-1,3-diamine. chemicalbook.com Its IUPAC name is 1,3-Benzenediamine, 4-(1-naphthalenylazo)-. chemspider.com

Table 1: Chemical Identity of this compound

PropertyValue
Alternate Name(s) Solvent Brown 1
CAS Number 6416-57-5
Molecular Formula C₁₆H₁₄N₄
Molecular Weight 262.31
PubChem CID 62608
Colour Index (CI) 11285
Classification Azo dye, Azobenzene

Historical Context of Its Chemical Development and Industrial Applications as an Azo Dye

The development of azo dyes, including compounds like this compound, marks a significant period in the history of synthetic chemistry. Azo dyes emerged as a prominent class of synthetic dyes due to their ease of accessibility, cost-effectiveness, and superior dyeing performance. ijrar.org They now account for approximately two-thirds of all synthetic dyes produced globally. ijrar.org Early commercial azo dyes, such as Bismark Brown and Chrysoidine (discovered in 1875), paved the way for a wide array of applications for this class of compounds. doi.org

This compound has found various industrial applications, primarily as a coloring agent. It is utilized for staining lipids in fields such as microscopy, histology, and biochemistry. scbt.comcenmed.comcarlroth.comcarlroth.com Beyond laboratory settings, it is employed in industrial processes for coloring oils, paraffin (B1166041) wax, printing ink, and alcohol-soluble paints. chemicalbook.com Furthermore, this compound has been used as a contrast dye additive in negative-working radiation-sensitive photoresists, where it functions by absorbing light energy in the 400-460 nm range to enhance the visibility of developed images and facilitate pattern alignment during manufacturing. google.com

Current Research Significance in Chemical Science and Engineering Disciplines

Current research involving this compound in chemical science and engineering disciplines often centers on its fundamental chemical properties and its role within dye chemistry. Molecular dynamic simulation studies have investigated the binding interactions of this compound with bovine serum albumin (BSA). researchgate.net These studies indicate that this compound, along with other azo dye derivatives, interacts hydrophobically and positions itself within the sub-domain IIIA of the BSA binding pocket. researchgate.net

In the realm of materials science and engineering, its application as a contrast dye in photoresist technology continues to be relevant for the development of advanced manufacturing processes. google.com More broadly, as an azo dye, this compound is part of ongoing research concerning the environmental impact and degradation of synthetic dyes. ijrar.org The stability and complex structure of azo dyes present challenges for biodegradation, making their removal from wastewater a critical area of environmental chemical engineering research due to their potential toxicity. ijrar.org Research efforts are focused on developing effective treatment options for wastewater containing azo dyes to mitigate their environmental hazards. ijrar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4 B1198649 Fat Brown RR CAS No. 6416-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(naphthalen-1-yldiazenyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-12-8-9-16(14(18)10-12)20-19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWMWMNEYBHQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064339
Record name 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]-
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Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-57-5
Record name Fat Brown
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6416-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 11285
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Record name 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]-
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Record name 4-(1-naphthylazo)benzene-1,3-diamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT BROWN 1
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Fat Brown RR

The primary manufacturing method for this compound involves the diazotization of Naphthalen-1-amine (1-naphthylamine) followed by the coupling reaction with Benzene-1,3-diamine (m-phenylenediamine). worlddyevariety.com This process is a classic example of azo dye synthesis, a widely used industrial method for producing a vast array of colored compounds.

The synthesis of this compound proceeds through a two-step mechanism:

Diazotization of Naphthalen-1-amine: This step involves the reaction of 1-naphthylamine (B1663977) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The primary aromatic amine is converted into a highly reactive diazonium salt. The mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which then acts as an electrophile to attack the nitrogen of the primary amine. Subsequent deprotonation and loss of water yield the diazonium cation.

Reaction Scheme for Diazotization: R-NH₂ + HNO₂ + H⁺ → R-N₂⁺ + 2H₂O (where R = 1-naphthyl group)

Azo Coupling with Benzene-1,3-diamine: The diazonium salt of 1-naphthylamine then undergoes an electrophilic aromatic substitution reaction with m-phenylenediamine (B132917). The diazonium ion acts as a weak electrophile and attacks an activated aromatic ring, typically one bearing electron-donating groups like amino groups, as found in m-phenylenediamine. The coupling usually occurs at positions para or ortho to the activating groups. For m-phenylenediamine, the coupling preferentially occurs at a position that allows for resonance stabilization of the intermediate sigma complex.

Reaction Scheme for Azo Coupling: R-N₂⁺ + R'-H → R-N=N-R' + H⁺ (where R = 1-naphthyl group and R' = m-phenylenediamine derivative)

Specific kinetic data for the synthesis of this compound are not widely detailed in general literature. However, the kinetics of diazotization and azo coupling reactions are generally well-understood. Diazotization is typically fast at low temperatures. Azo coupling rates are influenced by factors such as the reactivity of the diazonium salt, the nucleophilicity of the coupling component, pH, temperature, and solvent. The reaction is often carried out under controlled pH conditions to ensure optimal reactivity of both the diazonium salt and the coupling component.

Optimizing the synthesis of this compound, like other azo dyes, involves careful control of several parameters to maximize yield and purity. Key factors include:

Temperature Control: Low temperatures (typically 0-5 °C) are crucial during diazotization to prevent the decomposition of the diazonium salt, which can lead to side reactions and reduced yield. worlddyevariety.com

pH Management: The pH of the reaction mixture is critical for both steps. Diazotization requires acidic conditions. For azo coupling, the pH must be carefully controlled to ensure the coupling component is in its most reactive form (e.g., as a free amine or phenoxide) while maintaining the stability of the diazonium salt. Different coupling components have optimal pH ranges for their reactivity.

Stoichiometry of Reactants: Precise control over the molar ratios of the starting materials (1-naphthylamine, sodium nitrite, acid, and m-phenylenediamine) is essential to ensure complete reaction and minimize unreacted starting materials or byproduct formation.

Concentration and Solvent: The concentration of reactants and the choice of solvent can influence reaction rate, solubility of intermediates and products, and ease of purification. Aqueous or mixed aqueous-organic solvent systems are common.

Mixing Efficiency: Effective stirring is necessary to ensure homogeneous mixing of reactants, especially during the addition of the diazonium salt to the coupling component, to prevent localized high concentrations that could lead to impurities.

Isolation and Purification: Techniques such as filtration, washing, and recrystallization are typically employed to purify the synthesized dye and achieve the desired purity levels. Industrial processes may also involve spray drying or other methods to obtain a standardized product. google.com

While the core diazotization and azo coupling reactions are inherently chemical processes driven by reactant properties and reaction conditions (e.g., pH), the concept of "catalytic systems" in this context primarily refers to the judicious control of acidic or basic environments that facilitate the reactions. For instance, the generation of nitrous acid from sodium nitrite and a mineral acid acts as a de facto catalytic system for the formation of the electrophilic nitrosonium ion.

In the azo coupling step, the pH acts as a crucial control parameter, influencing the protonation state of the coupling component and the stability of the diazonium salt. This can be viewed as a form of acid-base catalysis. No specific metal catalysts are typically reported as being essential for the fundamental formation of the azo linkage in this compound synthesis. However, the broader field of organic synthesis, including the production of fine chemicals, does explore various catalytic systems to improve efficiency, selectivity, and environmental impact. uniud.it For instance, in other types of organic reactions, Lewis acids or transition metal catalysts are employed, but these are not characteristic for the core azo coupling reaction of this compound.

Optimization of Synthetic Conditions for Yield and Purity

Design and Synthesis of Chemically Modified Analogues and Derivatives

The chemical structure of this compound, with its aromatic rings and amino groups, offers several sites for chemical modification. The design of analogues and derivatives aims to alter properties such as solubility, color hue, lightfastness, or binding characteristics. Studies have investigated the binding interactions of this compound and other azo dye derivatives with proteins like bovine serum albumin (BSA), indicating the existence and relevance of such derivatives. researchgate.net

Functionalization strategies for this compound and similar azo dyes typically involve modifications to the aromatic rings or the amino groups. These strategies can include:

Substitution on Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups, sulfonic acid groups, alkyl groups, hydroxyl groups) onto the naphthalene (B1677914) or benzene (B151609) rings can significantly alter the electronic properties of the chromophore, leading to shifts in absorption spectra (color changes), changes in solubility, and improved fastness properties. Electrophilic aromatic substitution or nucleophilic aromatic substitution (if appropriate activating/leaving groups are present) could be employed.

Modification of Amino Groups: The primary amino groups in m-phenylenediamine are highly reactive and can be modified through reactions such as acylation, alkylation, or further diazotization and coupling to create more complex polyazo structures. For example, acylation can decrease the basicity of the amino groups, affecting solubility and interaction with substrates.

Introduction of Solubilizing Groups: To improve water solubility, which is often desirable for certain applications, sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups can be introduced. Conversely, long alkyl chains can be added to enhance solubility in organic solvents or lipids.

Polymer Conjugation: this compound has been used as a model hydrophobic dye to investigate the loading capacity of polymer systems, suggesting its potential for conjugation with polymers. researchgate.net This could involve reactions with reactive groups on the dye or the polymer backbone to create dye-polymer conjugates with tailored properties.

Understanding structure-reactivity relationships is fundamental to designing new derivatives and optimizing their synthesis. For this compound, these relationships manifest in several ways:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic rings of the diazonium component or the coupling component directly influences the reactivity of the diazonium salt and the nucleophilicity of the coupling component, respectively. Electron-donating groups on the coupling component enhance its reactivity towards the diazonium ion, while electron-withdrawing groups on the diazonium component can increase its electrophilicity.

Steric Effects: Bulky substituents near the reaction centers can hinder the approach of reactants, leading to slower reaction rates or altered regioselectivity.

Regioselectivity of Coupling: In unsymmetrically substituted aromatic compounds like m-phenylenediamine, the position of azo coupling is governed by the electronic activation of the ring and steric factors. Understanding these directing effects allows for the predictable synthesis of specific isomers.

Stability of Azo Linkage: The stability of the azo linkage to various chemical and environmental conditions (e.g., pH, light, oxidizing/reducing agents) is influenced by the electronic environment created by the substituents on the adjacent aromatic rings. Derivatives with enhanced stability are often sought for practical applications.

Impact on Spectroscopic Properties: Changes in molecular structure, particularly the extent of conjugation and the nature of auxochromic and chromophoric groups, directly impact the absorption and emission spectra of the dye, thus influencing its color and intensity.

By systematically varying substituents and understanding their impact on reactivity and properties, chemists can rationally design and synthesize this compound analogues with specific desired characteristics for diverse applications.

Advanced Analytical Characterization and Detection Methodologies

Spectroscopic Techniques for Compound Analysis

Spectroscopic methods are fundamental for elucidating the electronic and vibrational properties, as well as the structural features, of Fat Brown RR.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for studying the chromophoric properties and for the quantitative analysis of this compound. The compound exhibits characteristic absorption maxima in the UV-Vis range, which are influenced by the solvent environment. One reported absorbance peak for this compound is at 215 nm. aatbio.com Another source indicates a maximum absorbance (λmax) between 448 and 453 nm when dissolved in ethanol. mpbio.com Studies have shown that the absorption maximum of this compound is influenced by changes in solvent. researchgate.net This solvent dependency highlights the importance of specifying the solvent when reporting spectroscopic data for this compound.

The distinct absorption characteristics allow for the development of spectrophotometric methods for the quantification of this compound in various matrices. The intensity of absorption at specific wavelengths can be correlated with concentration, enabling accurate determination of the dye's content. For instance, the absorption intensity of this compound at 460 nm has been utilized in studies involving its interaction with polymers. researchgate.net

Table 1: Reported UV-Vis Absorption Data for this compound

SolventAbsorption Maximum (λmax)Reference
Ethanol448 - 453 nm mpbio.com
Unspecified215 nm aatbio.com
Various SolventsInfluenced by solvent researchgate.net
Unspecified460 nm (for intensity studies) researchgate.net

In addition to absorption, this compound also exhibits fluorescence properties. Its fluorescence emission spectrum shows a single emission maximum appearing around 500-550 nm when excited at 400 nm. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is commonly employed for the chemical structure characterization of compounds like this compound. researchgate.net For commercial preparations of this compound, IR identification is expected to conform to established standards, indicating the presence of characteristic absorption bands corresponding to its chemical structure. glentham.com While specific peak assignments for this compound were not detailed in the search results, FTIR analysis typically reveals bands associated with azo (-N=N-) linkages, aromatic C-H stretches, C=C vibrations within the naphthalene (B1677914) and benzene (B151609) rings, and N-H stretches from the diamine groups.

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that are Raman-active. This technique is particularly well-suited for analyzing compounds with polarizable bonds, such as the C-H and C-C bonds found abundantly in organic dyes like this compound. spectroscopyonline.com The combined application of IR and Raman spectroscopy allows for a more complete understanding of the vibrational modes and, consequently, the precise structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular conformation and connectivity of atoms within this compound. Both proton (¹H NMR) and carbon (¹³C NMR) NMR experiments provide critical data for structural verification and elucidation.

¹H NMR spectroscopy yields information about the different proton environments in the molecule, including their chemical shifts, splitting patterns, and integration values, which correspond to the number of protons in each environment. This allows for the mapping of the hydrogen atoms onto the molecular skeleton and the determination of their spatial relationships. For instance, ¹H NMR spectra are used to investigate the solubilization ability of star polymers using this compound as a guest molecule, implying its utility in studying molecular interactions and conformation in solution. researchgate.net NMR measurements can also be used to investigate the thermodynamic properties of complex formation, such as inclusion complexes. researchgate.net

While specific ¹H or ¹³C NMR spectral data (e.g., chemical shifts of specific protons or carbons) for this compound were not explicitly detailed in the search results, the general application of NMR for structural elucidation of organic compounds, including dyes, is well-established. It is a standard method for confirming the chemical identity and purity of synthesized or isolated compounds.

Mass Spectrometry (MS) is an indispensable analytical technique for determining the precise molecular weight of this compound and for gaining insights into its fragmentation pathways, which can confirm its structure.

For this compound, with a molecular weight of 262.31 g/mol , mass spectrometry can confirm this value by detecting the molecular ion peak (M+ or M+H)+. fishersci.comchemicalbook.com Research studies utilizing HPLC coupled with mass spectrometry (HPLC-MS) have confirmed the molecular mass of this compound. researchgate.net Beyond simple molecular weight confirmation, MS provides fragmentation analysis. When the compound is ionized and fragmented, the resulting mass-to-charge (m/z) ratios of the fragments can be used to deduce the substructures present in the molecule and how they are connected. This "fingerprint" of fragmentation patterns is highly specific and aids in structural confirmation and the identification of impurities or related compounds. For azo dyes like this compound, mass spectra can offer confirmation of the molecular mass and provide insights into the breakdown susceptibility of the dye bonds. researchgate.net

Table 2: Molecular Properties of this compound Confirmed by Mass Spectrometry

PropertyValueReference
Molecular FormulaC16H14N4 fishersci.comchemicalbook.com
Molecular Weight262.31 g/mol fishersci.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Connectivity

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of this compound. HPLC method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation.

This compound has been analyzed using HPLC, particularly in conjunction with UV detection (HPLC-UV). In some studies involving azo dyes, including this compound, only a single chromatographic peak was observed during HPLC-UV analysis. This observation suggests that either no isomerization occurs for this compound under the experimental conditions, or any isomerization process is too rapid to be detected by the method. researchgate.net This finding is significant for purity assessment, as multiple peaks could indicate the presence of isomers or impurities.

HPLC is also employed for purity assessment, where the chromatogram provides a visual representation of the separated components and their relative abundances. The area under the peak corresponding to this compound can be used to determine its percentage purity. While specific detailed HPLC method development and validation parameters (e.g., column type, mobile phase gradient, retention times, linearity ranges, detection limits) for this compound were not extensively detailed in the provided search results, its inclusion in various HPLC-based studies indicates its amenability to this technique. For example, this compound has been used in studies involving colorimetric anion sensors and their recognition of ions, where HPLC separation is a critical component of the analytical process. researchgate.net It has also been mentioned in the context of HPLC analysis of fat-soluble vitamins, suggesting its relevance in lipid-related chromatographic separations.

Gas Chromatography (GC) for Impurity Profiling and Volatile By-product Analysis

Gas Chromatography (GC) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. In the context of chemical compounds such as this compound, GC is particularly valuable for impurity profiling and the analysis of volatile by-products generated during synthesis or formulation. ijcrt.orgijcrt.orgscirp.org

The principle of GC involves the vaporization of a sample, which is then carried by an inert gas (mobile phase) through a chromatographic column containing a stationary phase. Components of the mixture separate based on their differential partitioning between the mobile and stationary phases, primarily influenced by their volatility and interaction with the column material. ijcrt.org

While direct, detailed research findings specifically on the GC analysis of this compound (Solvent Brown 1) for impurity profiling or volatile by-product analysis are not extensively documented, the general applicability of GC to organic compounds is well-established. Given that this compound is a solid compound at room temperature with a molecular weight of 262.31, it is considered non-volatile. Therefore, GC would primarily be used to detect and quantify volatile impurities, residual solvents, or low-molecular-weight by-products that might be present from its manufacturing process, rather than the dye itself. ijcrt.orgresearchgate.netscirp.org Techniques such as headspace GC can be employed to analyze volatile components from solid or liquid samples by analyzing the vapor phase in equilibrium with the sample. chromatographyonline.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic chemistry for reaction monitoring, purity assessment, and preliminary screening of compounds. wikipedia.orgchemistryhall.comrochester.eduaga-analytical.com.plkcl.ac.uk It involves a stationary phase, typically a thin layer of adsorbent material (such as silica (B1680970) gel, alumina, or cellulose) coated on an inert support (e.g., glass, aluminum foil, or plastic). wikipedia.orgaga-analytical.com.pl

For reaction monitoring, TLC allows chemists to quickly track the progress of a chemical reaction. This is achieved by spotting samples of the starting material, the reaction mixture, and often a "co-spot" (a mixture of starting material and reaction mixture) onto the TLC plate. As the mobile phase (a chosen solvent or solvent mixture) ascends the plate via capillary action, the components separate based on their differential affinities for the stationary and mobile phases. wikipedia.orgchemistryhall.comrochester.edukcl.ac.uk The disappearance of the starting material spot and the appearance of new product spots indicate the progression of the reaction. For colored compounds like this compound, spots are directly visible. For colorless compounds, visualization agents or UV light are used. wikipedia.org

TLC is also invaluable for screening purposes, such as determining the optimal solvent system for a more elaborate chromatographic separation (e.g., column chromatography) or for quickly assessing the purity of a synthesized batch. Its high sample throughput capability allows for simultaneous analysis of multiple samples, making it an efficient tool for preliminary investigations in chemical synthesis and quality control. aga-analytical.com.pl

Electrochemical Characterization Techniques and Redox Behavior

Electrochemical characterization techniques, particularly cyclic voltammetry (CV), are instrumental in understanding the redox behavior of organic compounds. These methods provide insights into the oxidation and reduction processes, electron transfer mechanisms, and stability of molecules in various environments.

A relevant study investigated the electrochemical degradation of C.I. Vat Brown 1 dye on a carbon electrode using cyclic voltammetry. researchgate.net Although the study focuses on C.I. Vat Brown 1, which is distinct from this compound (Solvent Brown 1), dyes belonging to the "Brown 1" class often share structural motifs and thus may exhibit similar electrochemical characteristics. The study explored the dye's behavior in a basic medium within a potential range of +0.6 to -1.0 V. researchgate.net

The electrochemical degradation process was evaluated by monitoring changes in UV-Vis absorption and Chemical Oxygen Demand (COD), demonstrating significant removal of color and organic load. researchgate.net Further structural analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform Infrared (FTIR) spectroscopy helped to identify the degradation products and elucidate the structural changes occurring during electrolysis. researchgate.net This type of electrochemical investigation is crucial for understanding the environmental fate of dyes and for developing methods for their removal or recycling.

Table 1: Electrochemical Degradation Parameters for C.I. Vat Brown 1 Dye

ParameterValue
Electrode TypeGraphite Carbon Electrode researchgate.net
Working ElectrodeGlassy Carbon Electrode (for CV) researchgate.net
Medium (for CV)Basic Medium researchgate.net
Potential Range (for CV)+0.6 to -1.0 V researchgate.net
NaCl Concentration25 g L⁻¹ researchgate.net
Current Density170 A m⁻² researchgate.net
Maximum Color Removal94.55% researchgate.net
Maximum COD Removal82.49% researchgate.net

Development of Highly Sensitive and Selective Detection Methods in Complex Chemical Matrices

The development of highly sensitive and selective detection methods is critical for the accurate analysis of chemical compounds, especially when present at trace levels within complex chemical matrices. Complex matrices, such as industrial effluents, biological samples, or processed materials, often contain numerous interfering substances that can hinder the detection and quantification of the target analyte.

Modern analytical approaches for achieving high sensitivity and selectivity frequently involve coupling separation techniques with advanced detection systems. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prime examples, offering excellent separation power combined with highly sensitive and specific mass spectrometric detection. chromatographyonline.comd-nb.info These hyphenated techniques allow for the identification and quantification of analytes even in the presence of co-eluting compounds or matrix effects.

Electrochemical sensors also represent a promising avenue for developing highly sensitive and selective detection methods. Functionalized electrodes and nanomaterial-based sensors can be engineered to specifically recognize and bind to target analytes, leading to enhanced signals and reduced interference from the matrix. d-nb.infoacs.org Such sensors have demonstrated the ability to achieve very low detection limits (e.g., in the ng/mL or ppb range) and high selectivity for specific compounds in challenging samples like biological fluids or environmental water. d-nb.infoacs.orgresearchgate.net

For a compound like this compound, which is a dye, sensitive and selective detection methods would be crucial if it were to be monitored as an environmental contaminant, or if its presence and concentration needed to be precisely determined in stained materials or industrial products. The development of such methods would involve optimizing sample preparation to minimize matrix effects, selecting appropriate chromatographic conditions for separation, and employing highly sensitive detectors capable of distinguishing this compound from structurally similar compounds or background noise.

Applications in Chemical Sensor Design and Indicator Systems

Fundamental Principles of Optical and Colorimetric Sensing Utilizing Azo Dye Scaffolds

Optical and colorimetric sensing systems leverage changes in light absorption or emission to detect target analytes, often resulting in a visually discernible color change. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are widely employed in such systems due to their strong absorption in the visible region and their ability to undergo distinct color changes in response to environmental stimuli or interactions with specific chemical species fishersci.secenmed.com. The fundamental principles underlying their use in sensing often involve mechanisms that alter the electronic structure of the dye, thereby shifting its absorption spectrum. These mechanisms can include protonation/deprotonation, chelation-enhanced sensing (CHEF), or various forms of charge transfer (CT) fishersci.seontosight.ai. For instance, chelation-enhanced fluorescence (CHEF) typically involves an increase in fluorescence intensity upon the binding of a metal ion, often due to the blockage of photoinduced electron transfer from ligand lone pairs ontosight.ai. Conversely, chelation-enhanced quenching (CHEQ) leads to a decrease in fluorescence . Intramolecular charge transfer (ICT) is another common mechanism where electron movement between donor and acceptor groups within the molecule alters the fluorescence emission .

Design and Synthesis of Fat Brown RR-Based Chemosensors

This compound has been identified as a crucial signaling component in the development of novel colorimetric chemosensors. A notable example involves its incorporation into a receptor designed for anion recognition fishersci.se. This receptor (referred to as receptor 1 in some studies) was synthesized by reacting this compound with 4-nitrobenzoyl chloride, resulting in a red solid with a yield of 76.3% fishersci.se.

In the design of this compound-based chemosensors, the dye itself functions as a signaling group. For the anion sensor mentioned, a nitrophenyl moiety was also integrated as a signaling component, while an amide moiety served as the primary binding site fishersci.se. The molecular recognition process in such systems is often driven by specific interactions between the receptor and the target analyte. For anions, hydrogen bonding interactions play a critical role in establishing selectivity and affinity fishersci.se. The amide functional group, with its N-H protons, provides acidic sites capable of forming strong hydrogen bonds with anionic species fishersci.se.

The signaling mechanism observed in the this compound-based anion sensor primarily involves a deprotonation event triggered by the interaction with specific anions fishersci.se. In dimethyl sulfoxide (B87167) (DMSO) solution, the receptor typically exhibits a strong absorption band at 412 nm fishersci.se. Upon the addition of target anions such as tetrabutylammonium (B224687) fluoride (B91410), this absorption band shifts, indicating the formation of a complex fishersci.se. Further addition of excess fluoride ions leads to the deprotonation of the receptor, which is spectroscopically evidenced by the appearance of a new absorption band at 531 nm fishersci.se. A similar spectral change is observed upon interaction with acetate (B1210297) ions fishersci.se. This deprotonation-induced shift in the absorption spectrum results in a distinct color change, enabling naked-eye detection fishersci.se. This mechanism is a form of optical sensing where the chemical interaction directly alters the chromophore's electronic structure, leading to a visible color change.

Integration of Specific Receptor Units and Molecular Recognition Elements

Analytical Performance Evaluation of Sensor Platforms

The effectiveness of chemosensor platforms is rigorously evaluated based on their analytical performance, particularly their selectivity, specificity, sensitivity, and limits of detection.

The this compound-based anion sensor demonstrates notable selectivity and specificity towards fluoride and acetate ions fishersci.se. Studies have shown that the receptor exhibits distinct color changes and spectroscopic shifts in absorption bands specifically in the presence of these two anions fishersci.se. Crucially, no significant interaction or observable spectral changes were noted when the sensor was exposed to other common anions, including chloride, bromide, iodide, perchlorate, hydrogensulfate, or nitrate (B79036) fishersci.se. This high degree of selectivity for fluoride and acetate highlights the precise molecular recognition capabilities engineered into the sensor design, likely attributed to the optimized geometry and hydrogen bonding capabilities of the amide binding site in conjunction with the signaling properties of this compound and the nitrophenyl group fishersci.se.

Investigations into Selectivity and Specificity Towards Target Analytes (e.g., Anions)

Advanced Sensor Formulations and Immobilization Strategies

The effective integration of this compound into sensor systems relies on appropriate formulations and immobilization strategies to ensure optimal performance, prevent leaching, and enhance interaction with target analytes.

This compound has been synthesized as part of a novel colorimetric anion sensor, where it functions as a dye alongside a nitrophenyl group as a signaling moiety. This specific formulation enables the sensor to effectively and selectively recognize fluoride ions through a visible color change in solution. researchgate.net The sensor also exhibits a higher affinity for other anions such as acetate, dihydrogenphosphate, and hydrogensulfate in acetonitrile. researchgate.net

General strategies for formulating and immobilizing dyes in colorimetric sensors include:

Direct Printing and Substrate Selection: Hydrophobic dyes can be directly printed onto hydrophobic substrates, such as porous polymer membranes (e.g., polypropylene (B1209903) and polyvinylidene difluoride). researchgate.netnih.gov The choice of substrate significantly impacts sensor performance, with porous polymer substrates often yielding better spot quality, reproducibility, and faster response times compared to impermeable or cellulose-based substrates. researchgate.net

Encapsulation and Matrix Integration: Dyes can be encapsulated within various matrices to enhance their stability and control their interaction with analytes. Examples include immobilization in organically modified silica (B1680970) sol-gel (ormosil) formulations or plasticizers. researchgate.net Encapsulation in resin microbeads has also been employed for colorimetric sensor arrays. illinois.edu Hydrogels, as three-dimensional cross-linked polymer networks, can serve as host matrices for sensing probes, regulating analyte diffusion within the sensing network. nih.gov

Covalent Immobilization: To prevent dye leaching and maintain sensor sensitivity over time, covalent modification of dyes to polymer matrices is a highly effective strategy. For instance, covalent dye-modification of chitosan (B1678972) before blend electrospinning has been shown to achieve efficient dye immobilization with minimal leaching, while preserving the dye's halochromic behavior. rsc.org This method ensures a stronger and more stable bond between the dye and the support material.

Nanoporous Pigments: Advanced sensor formulations may utilize nanoporous pigments, which can offer improved sensitivity and selectivity compared to conventional colorimetric arrays that rely on soluble molecular dyes in porous films. google.com The high surface area of nanoporous materials allows for greater contact between the analyte and the chromophores of the pigment. google.com

These advanced formulations and immobilization strategies are critical for developing robust, sensitive, and stable chemical sensors that leverage the colorimetric properties of dyes like this compound for diverse detection applications.

Interactions with Polymeric Materials and Organic Substrates

Investigation of Compound-Polymer Interactions and Composite Materials

Fat Brown RR's utility as a colorant for plastics, polymers, fibers, and rubber stems from its ability to integrate effectively within polymer matrices, influencing their final properties. made-in-china.coml-color.com

Mechanism of Incorporation and Distribution within Polymer Matrices

As a solvent dye, this compound is characterized by its solubility in organic solvents and insolubility in water, which is crucial for its application in polymer coloration. saujanyaexports.comprimachemicals.com The primary mechanism of its incorporation into polymer matrices is through physical dissolution and partitioning into the hydrophobic domains of the polymer. researchgate.net This allows for a seamless integration and uniform color distribution within the material. primachemicals.com

Beyond its role as a direct colorant, this compound (specifically, its chemical precursor 3-amino-4-(1-naphthyldiazenyl)phenylamine) has also been utilized as an initial monomer in the synthesis of aromatic polyazomethine thin films. researchgate.netresearchgate.net In such instances, the dye is chemically incorporated into the polymer backbone through polycondensation, leading to the formation of amorphous films. researchgate.net The solvent system employed during the polymerization process plays a significant role in determining the morphology of the resulting polymeric material, highlighting the influence of processing conditions on dye distribution. zenodo.orgua.pt

Influence on Optical and Physicochemical Properties of Polymer Systems

The incorporation of this compound significantly impacts the optical and physicochemical properties of the polymer systems it colors. When used as a monomer in polyazomethine thin films, it influences the optical energy gaps of the resulting films, which have been observed to range from 2.05 to 2.4 eV. researchgate.net The absorption coefficient and Urbach energy are also affected, providing insights into the electronic structure and disorder within the polymer. researchgate.net

The intrinsic physicochemical properties of this compound itself are vital for its performance within polymer systems, particularly under various processing and environmental conditions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (Solvent Brown 1) made-in-china.coml-color.com

PropertySpecification
AppearanceBrown Powder
ShadeReddish
Heat Resistance180 °C min
Light Fastness5-6
Acid Resistance4
Alkali Resistance5
Water Resistance4
Density1.40 g/cm³
Water Soluble1.0% max
Volatile (105 °C)1.0% max
Tinting Strength100-105 %
Total Heavy Metal50 ppm max

The excellent solubility of this compound in polymers ensures uniform color distribution and enhances the aesthetic appeal of the final product. primachemicals.com Furthermore, solvent dyes, including this compound, are formulated with UV stability and remarkable heat stability, which are critical for maintaining the vibrancy and longevity of colors in plastic products exposed to sunlight or high-temperature manufacturing processes. primachemicals.com

Mechanisms of Staining and Interaction with Lipid-Based Substrates

This compound is widely recognized as a stain that specifically binds to lipids, making it a valuable tool in both industrial and biological contexts for characterizing organic substrates. sci-hub.stscbt.comijpsjournal.comcarlroth.com

Elucidation of Binding Affinities and Stoichiometry with Chemical Lipids

This compound is classified as a lysochrome, or fat-soluble dye, indicating its high affinity for fats. interchim.fr Lysochromes are utilized for the biochemical staining of various lipid classes, including triglycerides, fatty acids, and lipoproteins. interchim.fr The fundamental mechanism of staining involves the dye partitioning into the highly apolar (hydrophobic) lipid phase. This process occurs because the dye's solubility in lipids is significantly greater than its solubility in the solvent used to prepare the staining solution. researchgate.netinterchim.fr

While specific quantitative data on the binding affinities (e.g., dissociation constants, Kd) or stoichiometry for this compound with isolated chemical lipids are not extensively detailed in the provided literature, the principle of partitioning based on differential solubility is well-established for this class of dyes. The intensity of staining observed with lipophilic dyes, such as Oil Red O (which is chemically similar to this compound), is directly proportional to the amount of lipid accumulated in a given system, providing an indirect measure of binding. mdpi.com This suggests a non-covalent, equilibrium-driven interaction where the dye molecules preferentially reside within the lipid environment.

Characterization of Staining Patterns in Model Organic Systems

In industrial applications, this compound is employed to color nonpolar substances such as oils, paraffin (B1166041) wax, greases, and various hydrocarbon products, demonstrating its capacity to characterize and visualize lipid-rich organic systems. l-color.cominterchim.frchemicalbook.com This application highlights its ability to effectively permeate and color hydrophobic domains within these materials.

In biological and model organic systems, this compound would exhibit staining patterns characteristic of other fat-soluble dyes. These dyes are commonly used to visualize and characterize lipid inclusions or fat globules in histological sections. interchim.frmdpi.commdpi.com For instance, brown adipocytes, which are energy-expending cells containing multiple small lipid droplets (multilocular fat droplets), serve as an excellent biological model for studying lipid staining. mdpi.comfrontiersin.orgnih.gov The ability of this compound to stain these distinct lipid structures would provide visual evidence of lipid distribution and morphology within such complex organic systems. The resulting staining intensity and color contrast are key parameters for evaluating the efficacy and specificity of the dye in these applications. researchgate.net

Application of Advanced Microscopy Techniques for Stained Substrate Analysis

Advanced microscopy techniques are instrumental in elucidating the distribution, penetration, and morphology of this compound within various substrates. In materials science, dyes and stains like this compound are applied to enhance the visibility of features in polymers and nanomaterials that are otherwise difficult to detect. scbt.com

While much of the detailed microscopic analysis of "fat" stains is found in biological contexts, the principles extend to non-biological organic and polymeric materials. Techniques such as light microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are crucial for examining the structure and morphology of stained materials at various scales. scielo.org.mxresearchgate.net Staining agents are typically introduced either dissolved in liquid media or through direct contact with stain vapors, allowing them to be transported to target functional groups or to delineate different phases within a material. researchgate.net

For polymeric materials, staining is a vital tool for visualizing polymer phases and morphologies in multi-component systems, including blends, graft copolymers, and composites. researchgate.net For instance, the use of fluorescent dyes for microscopic observation of microplastic particles demonstrates how staining can enable fluorescence-based determination of material types and reveal differences in fluorescent intensity after staining. mdpi.com Although specific studies detailing this compound's use with advanced microscopy on non-biological polymeric or organic substrates are limited in the provided search results, the general utility of such dyes for enhancing contrast and revealing structural details under microscopy in materials science is well-established. scbt.comresearchgate.net

Environmental Chemical Fate and Degradation Research

Photochemical and Chemical Degradation Pathways in Abiotic Systems

The degradation of chemical compounds in abiotic systems, such as water and soil, occurs through various processes, including photolysis, hydrolysis, and oxidation.

Specific detailed studies on the photolysis mechanisms and kinetics of Fat Brown RR in aqueous and solid phases are not extensively documented in the available literature. General principles of photolysis involve the degradation of substances by light, particularly ultraviolet (UV) radiation, in various media. The effectiveness and rate of photolysis can be influenced by factors such as the presence of sensitizers and the nature of the solvent. While this compound is soluble in organic solvents like ethanol, acetone, and benzene (B151609), its behavior under environmental light conditions in aqueous or solid phases has not been quantitatively specified.

Hydrolytic Degradation: Information specifically detailing the hydrolytic degradation processes of this compound is limited. In broader chemical contexts, hydrolysis refers to the breakdown of compounds through reaction with water. For lipid-binding stains like this compound, the interaction with lipid hydrolysis products might be relevant, as free fatty acids can be formed from lipid hydrolysis by endogenous enzymes or microbial activity. However, direct data on the hydrolysis of the this compound molecule itself is not available in the provided research.

Oxidative Degradation: Oxidative degradation is a significant pathway for many organic compounds in the environment. For this compound, N-oxidation by cytochrome P450 isozymes has been identified as a potential degradation pathway. This suggests that enzymatic or chemical oxidation processes can lead to the transformation of the compound. General lipid oxidation processes, which involve free radical chain mechanisms and can be influenced by factors such as temperature, light, oxygen, and the presence of metals or enzymes, are well-understood in the context of fat-containing substances. Given that this compound is a lipid stain, its interaction with and potential degradation in lipid-rich environments could involve such oxidative mechanisms.

Study of Photolysis Mechanisms and Kinetics in Aqueous and Solid Phases

Sorption and Transport Phenomena in Geochemical and Material Matrices

The environmental transport and distribution of this compound are influenced by its sorption characteristics in various matrices. As an azo compound with a relatively high molecular weight (262.31 g/mol ) and a solid particulate structure, this compound is expected to exhibit limited water solubility. Consequently, upon release into aquatic environments, it is anticipated to primarily partition to solid phases, such as sediments, and to a lesser extent, to agricultural soils, particularly those amended with sewage sludge. This behavior is consistent with hydrophobic compounds that tend to be forced out of solution and associate with solid phases through non-specific sorption mechanisms involving weak solute-sorbent attractive forces. The compound's application as a stain that binds to lipids further suggests a propensity for strong interaction and retention within organic-rich matrices uni.lulabsolu.ca. Due to its expected low volatility, long-range atmospheric transport is not considered a significant pathway.

Identification and Characterization of Chemical Transformation Products

The identification of chemical transformation products is crucial for understanding the environmental fate and potential impact of a compound. For this compound, a notable transformation product identified is 2,6-dichloro-1,4-phenylenediamine , which is also referred to as "fast brown RR salt". This transformation product has a molecular formula of C6H6Cl2N2 and a molecular mass of 177.0 g/mol . Its formation from this compound (C16H14N4) indicates a significant chemical change, likely involving cleavage of the azo bond and subsequent reactions. This product is noted to possess some fungicidal properties.

Compound Information

The table below provides key chemical information for this compound and its identified transformation product.

Table 1: Chemical Compounds and Their PubChem CIDs

Chemical NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compound (Solvent Brown 1)C16H14N4262.3162608
2,6-dichloro-1,4-phenylenediamineC6H6Cl2N2177.011860

Regulatory and Policy Research in Industrial Chemistry

Methodological Development for Compliance Monitoring in Industrial Effluents

Effective monitoring of industrial effluents is critical to ensure compliance with environmental discharge standards and to minimize the ecological footprint of dye manufacturing and application processes. advanceanalytik.commdpi.com

Key Parameters for Monitoring: Effluents from dye manufacturing and textile processing contain a variety of pollutants. Comprehensive monitoring typically involves measuring parameters such as:

pH: Acidity or alkalinity of the wastewater. advanceanalytik.comepa.ie

Chemical Oxygen Demand (COD): A measure of the oxygen equivalent of the organic matter in wastewater that can be oxidized by a strong chemical oxidant. advanceanalytik.comepa.ie

Biochemical Oxygen Demand (BOD): A measure of the amount of oxygen required by aerobic microorganisms to decompose organic matter in a sample. advanceanalytik.comepa.ie

Suspended Solids: Non-dissolved particles in the water. epa.ie

Turbidity: Cloudiness or haziness of a fluid caused by large numbers of individual particles. advanceanalytik.com

Color: A direct indicator of dye presence, which can impede photosynthetic activity in aquatic ecosystems. epa.ie

Specific Organic Pollutants: Including organochlorines, organophosphates, and potentially harmful breakdown products of dyes (e.g., aromatic amines from azo dyes). textilefocus.comepa.ie

Selected Metals and Non-metals: Heavy metals are often associated with certain dyes or processing chemicals. textilefocus.comepa.ie

Monitoring Technologies and Techniques: Advanced effluent monitoring systems provide real-time tracking of these water quality parameters, which is essential for effective wastewater treatment and compliance with discharge standards. advanceanalytik.com Various analytical and treatment methodologies are employed:

Physical Treatments: These include coagulation, filtration, and adsorption, often used in conjunction with chemical methods. alderbioinsights.co.uk

Chemical Treatments: Processes such as reduction, oxidation (e.g., Fenton oxidation), neutralization, and ion exchange are utilized to treat dye-laden wastewater. alderbioinsights.co.ukjeeng.netbibliotekanauki.pl For instance, the Fenton oxidation process has shown promise in degrading specific pollutants like p-Chlorophenol, which can be present in synthetic dyes, achieving over 90% removal efficiency under optimal conditions. jeeng.netbibliotekanauki.pl

Biological Processes: Bioremediation techniques leverage microorganisms to break down dyes and other organic pollutants. alderbioinsights.co.uk

Regular Testing and Certification: Compliance monitoring also involves regular testing of raw materials, intermediate products, and finished textiles for restricted substances. Adherence to global standards like OEKO-TEX Standard 100, Global Organic Textile Standard (GOTS), and ZDHC guidelines is crucial. textilefocus.com

Research into Sustainable Production and Application Practices within the Chemical Industry

The textile dyeing industry's substantial consumption of water and chemicals necessitates a shift towards more sustainable production and application practices. apacsci.comchemrxiv.orgsustainablemanufacturingexpo.com Research and innovation are driving the development of eco-friendly alternatives and processes to minimize environmental impact.

Innovations in Dyeing Technologies:

Waterless Dyeing Technologies: Techniques like supercritical CO2 dyeing are highly sustainable, as they eliminate water usage and significantly reduce energy and chemical consumption by using carbon dioxide as a solvent for dye transport. apacsci.comoncatex.complugandplaytechcenter.com Air-dye technology also offers substantial reductions in water and energy. chemrxiv.orgplugandplaytechcenter.com

Digital Printing: This method applies dyes or pigments directly onto fabrics using inkjet technology, drastically reducing water and chemical needs and minimizing waste. apacsci.comchemrxiv.org

High-Efficiency Dyeing Machines: These machines are designed to optimize water and energy use, reduce dye and chemical consumption, and minimize waste through innovations like low liquor ratio machines. chemrxiv.org

Hybrid Pigments: New developments include hybrid pigments that chemically connect dyes to polymer particles, allowing for dyeing at lower temperatures and eliminating the need for salts in some processes. sustainablemanufacturingexpo.com

Bacterial Dyeing: This groundbreaking approach harnesses microorganisms to produce vibrant colors, reducing chemical use and eliminating the need for fixing and reducing agents. sustainablemanufacturingexpo.complugandplaytechcenter.com

Textile Fiber-Based Powder Dyes: Dyes derived from recycled textile waste, like Recycrom, offer a circular economy approach by repurposing discarded materials into new pigments. sustainablemanufacturingexpo.comoncatex.com

Low-Impact Synthetic Dyes: Advancements in synthetic dyes focus on achieving high fixation efficiency, thereby reducing dye runoff and improving wastewater quality. apacsci.com

Waste Reduction and Resource Recovery:

Closed-Loop Systems: Research is focused on developing closed-loop systems for dye recovery and reuse, which significantly enhance sustainability by curbing pollution and conserving resources. apacsci.comsustainability-directory.com

Advanced Wastewater Treatment: Implementation of state-of-the-art Effluent Treatment Plants (ETPs) and Zero Liquid Discharge (ZLD) systems ensures that contaminated water is treated and recycled, preventing discharge into the environment. textilefocus.com

Future Research Directions: Continued research is essential for advancing eco-friendly dyes and dyeing technologies. Key areas include:

Development of novel natural dyes with improved colorfastness and scalability. sustainability-directory.com

Design of bio-based synthetic dyes with enhanced biodegradability. apacsci.comsustainability-directory.com

Optimization of dyeing processes to further minimize resource consumption. sustainability-directory.com

Exploration of innovative technologies such as enzymatic and microbial treatments for wastewater. sustainability-directory.com

The adoption of these sustainable practices and ongoing research efforts are crucial for transforming the industrial chemical sector, including the production and application of dyes like Fat Brown RR, towards a more environmentally responsible and circular economy model.

Future Directions and Emerging Research Avenues in Chemical Science

Novel Applications in Advanced Materials Science and Engineering

Beyond its conventional use as a staining agent, Fat Brown RR (C.I. 11285) presents potential for integration into advanced materials science and engineering. Early indications suggest its relevance in the development of miniaturized integrated circuit components google.com. This potential stems from its inherent chromogenic properties and its capacity for specific interactions with various substrates, which could be harnessed for functional material design. For instance, the lipid-binding characteristic of this compound might be leveraged to create responsive smart materials that react to the presence of lipids, or for precise surface functionalization in micro-electronic devices where controlled interactions with organic layers are paramount. The optical attributes and stability of this compound position it as a candidate for novel sensing layers or as an active constituent within composite materials engineered for specialized electronic or optical functions.

Integration into Miniaturized Analytical Devices and Lab-on-a-Chip Systems

The ongoing paradigm shift towards miniaturization in analytical chemistry opens new frontiers for compounds like this compound. Its well-established property as a lipid stain could be re-purposed for integration into miniaturized analytical devices and lab-on-a-chip (LoC) systems google.com. Within these platforms, this compound could function as a crucial detection element for lipids in minute sample volumes, thereby facilitating rapid and efficient analysis of biological or environmental specimens. The controlled environment of microfluidic channels and reaction chambers offers enhanced precision in sample handling and reagent mixing, potentially augmenting the sensitivity and specificity of lipid detection via this compound. Furthermore, its optical characteristics could be exploited for colorimetric or fluorometric detection within these miniaturized frameworks, contributing to the development of portable and point-of-care diagnostic tools. Such integration might involve the immobilization of the dye onto sensing surfaces within the microchip or its incorporation into detection reagents for micro-scale assays.

Advanced Computational Chemistry Approaches for Structure-Property Prediction and Design

Advanced computational chemistry is increasingly instrumental in predicting and understanding the intricate behavior of chemical compounds, thereby accelerating the design of new materials and applications. For this compound, computational methodologies have already proven valuable. Notably, it has been utilized as a model compound for testosterone (B1683101) in the calculation of its partition coefficient (Log P) google.com. The Log P value is a fundamental physicochemical parameter that quantifies a compound's lipophilicity and its distribution across immiscible phases. For this compound, a calculated Log P of 3.3 and a molecular weight of 262.3 grams/mole have been reported google.com.

Table 1: Key Physicochemical Properties of this compound

PropertyValueUnitSource
Log P (calculated)3.3- google.com
Molecular Weight262.3grams/mole google.com

Beyond simple property prediction like Log P, computational chemistry can offer profound insights into the electronic structure, molecular dynamics, and reactivity of this compound mdpi.com. Techniques such as Density Functional Theory (DFT) can elucidate its absorption spectra, intrinsic stability, and potential interactions with various solvents or biomolecules. Molecular docking and dynamics simulations could predict the precise manner in which this compound interacts with specific lipid structures or other target molecules. These advanced computational studies can pave the way for the rational design of modified derivatives of this compound with tailored or enhanced properties for specific applications in advanced materials and analytical technologies, thereby guiding and accelerating experimental research efforts.

Compound Information

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.